Reductive Elimination Rate of Pd(II) Amido Complex: Half the Rate of the RuPhos Analog at 50 °C
The reductive elimination rate of the palladium(II) amido complex derived from the target compound (A3, based on hybrid ligand L3) was directly compared to that of the RuPhos-derived amido complex (A1a, based on ligand L1). Both complexes were monitored by ³¹P NMR at 50 °C in benzene-d₆ [1]. The average rate of reductive elimination for A3 was half that of A1a. In contrast, SPhos (L2/A2) and RuPhos (L1/A1a) gave similar rates of reductive elimination under identical conditions [1]. This establishes that the 3-methoxy substituent unique to the target compound retards the rate of reductive elimination by a factor of approximately 2 relative to RuPhos.
| Evidence Dimension | Rate of reductive elimination of Pd(II) diarylamido complex (relative to RuPhos reference) |
|---|---|
| Target Compound Data | A3 (L3-based amido complex): relative rate = ~0.5 vs. A1a (i.e., half the rate of RuPhos analog) |
| Comparator Or Baseline | A1a (RuPhos/L1-based amido complex): relative rate = 1.0 (reference); measured half-life = 42 min at 50 °C, 140 min at 40 °C in benzene-d₆ |
| Quantified Difference | ~2-fold slower reductive elimination for the hybrid ligand vs. RuPhos (rate ratio A3/A1a ≈ 0.5) |
| Conditions | Stoichiometric ³¹P NMR monitoring at 50 °C in benzene-d₆; Pd(II) diarylamido complexes derived from 3-bromoanisole and diphenylamine; 31P NMR resonances at 45.4 ppm (A3-C) and 44.3 ppm (A3-O) vs. 85 wt% H₃PO₄ |
Why This Matters
A 2-fold difference in reductive elimination rate directly impacts catalyst resting-state stability and can determine whether reductive elimination or oxidative addition becomes rate-limiting, making this ligand preferable for substrate combinations where slower C–N bond formation is kinetically beneficial.
- [1] Arrechea, P. L.; Buchwald, S. L. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. J. Am. Chem. Soc. 2016, 138 (38), 12486–12493. DOI: 10.1021/jacs.6b05990. View Source
